Structural Uniqueness Among Fenamate Scaffolds
A chemical-structure search in PubChem and the RCSB Protein Data Bank (InChIKey search) confirms that the precise 2-methyl-3-propionylamino regioisomer forms a unique scaffold node within the C18H18N2O4 formula space. No PDB ligand, ChEMBL compound, or BindingDB entry with experimentally determined target affinity was retrieved for this molecule [1]. In contrast, the 4-methyl-3-propionylamino regioisomer, the 3-propylamino regioisomer, and the des-methyl analog are indexed with associated patent families or vendor bioactivity annotations, indicating a differential knowledge distribution across the substitution space [2][3].
| Evidence Dimension | Database presence and annotation density (as a proxy for research attention and established SAR) |
|---|---|
| Target Compound Data | Zero curated bioactivity records (PubChem BioAssay, ChEMBL, BindingDB); zero PDB ligand entries; limited to vendor catalog entries. |
| Comparator Or Baseline | 4-methyl-3-propionylamino regioisomer: listed in multiple patent bibliographies and chemical-property databases. 3-propylamino analog: PubChem CID indexed with computed properties and vendor links. Des-methyl analog: associated with anti-inflammatory patent US3678094. |
| Quantified Difference | Target compound: 0 literature annotations vs. collectively >5 database entries for comparator regioisomers and des-methyl analogs. |
| Conditions | Cross-database cheminformatics comparison (PubChem, ChEMBL, BindingDB, RCSB PDB) as of May 2026. |
Why This Matters
For screening-library procurement or SAR expansion, the absence of prior art offers both a higher-risk and a potentially higher-reward profile, as the compound explores an unmapped node of the fenamate scaffold that neighboring analogs have already partially characterized.
- [1] PubChem. Database search for InChI=1S/C18H18N2O4/c1-3-16(21)19-14-9-6-10-15(11(14)2)20-17(22)12-7-4-5-8-13(12)18(23)24/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22)(H,23,24). Performed May 2026. View Source
- [2] ChemWhat. 2-({3-[(PROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-BENZOIC ACID, CAS 940505-42-0. Accessed May 2026. View Source
- [3] U.S. Patent US3678094. Substituted anilino carboxylic acids. Merck & Co., Inc., issued July 18, 1972. View Source
